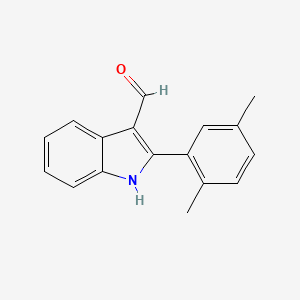

2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of indole derivatives, including compounds similar to 2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde, often involves condensation reactions, cycloisomerizations, and other synthetic strategies. For instance, gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols with N-iodosuccinimide (NIS) has been reported to efficiently produce 1H-indole-2-carbaldehydes and related compounds in good to excellent yields. This method highlights the operational simplicity and efficiency for a wide variety of substrates (Kothandaraman et al., 2011).

Molecular Structure Analysis

The analysis of the molecular structure of indole derivatives, such as 2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde, can be performed using X-ray crystallography, Hirshfeld surface analysis, and Density Functional Theory (DFT) studies. These techniques allow for a detailed understanding of intermolecular interactions, molecular geometry, electronic spectra, and the electrophilic and nucleophilic regions of molecules. For example, the study of similar indole derivatives has revealed good thermal stability and detailed insights into the electronic structure and intermolecular interactions (Barakat et al., 2017).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, highlighting their reactivity and versatility as organic compounds. These reactions include nucleophilic substitution, cycloadditions, and reactions with active methylene compounds, leading to a broad range of products with potential biological activity and applications in material science. The reactivity of indole carbaldehydes with epichlorohydrin, for instance, demonstrates their utility in synthesizing heterocyclic compounds with retained oxirane rings or undergoing heterocyclization under specific conditions (Suzdalev & Den’kina, 2011).

Aplicaciones Científicas De Investigación

Gold-Catalyzed Cycloisomerizations

Kothandaraman et al. (2011) describe a method for preparing 1H-indole-2-carbaldehydes, closely related to your compound of interest, via gold(I)-catalyzed cycloisomerization. This process is efficient for a variety of substrates, suggesting the potential for broad applications in synthetic chemistry (Kothandaraman et al., 2011).

Crystal Structure and Hirshfeld Surface Analysis

Barakat et al. (2017) conducted a study focusing on the crystal structure, Hirshfeld surface analysis, and thermal properties of a compound derived from 5-bromo-1H-indole-3-carbaldehyde, again closely related to your compound. This research contributes to the understanding of intermolecular interactions in such compounds, which can be valuable in material science and molecular engineering (Barakat et al., 2017).

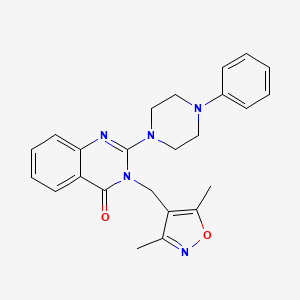

Synthesis of Oxazole Derivatives

Potkin et al. (2009) report on the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles, demonstrating the utility of similar compounds in creating new chemical structures, which could have various applications in medicinal chemistry and material science (Potkin et al., 2009).

Lanthanide Metal-Organic Frameworks

Shi et al. (2015) synthesized novel lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate-based compounds. These frameworks show potential as fluorescence sensors for benzaldehyde-based derivatives, which could be significant in environmental monitoring and analytical chemistry (Shi et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-11-7-8-12(2)14(9-11)17-15(10-19)13-5-3-4-6-16(13)18-17/h3-10,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTKWYFVMVNZJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(C3=CC=CC=C3N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2486347.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2486364.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2486365.png)

![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2486370.png)